5-(3,5-ビス(ヒドロキシメチル)フェノキシ)ペンタン酸メチル

概要

説明

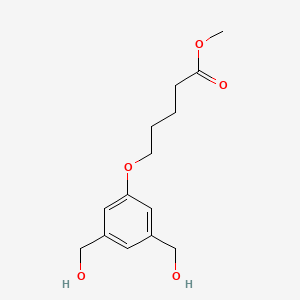

Methyl 5-(3,5-bis(hydroxymethyl)phenoxy)pentanoate is an organic compound with the molecular formula C14H20O5. It is characterized by the presence of a phenoxy group substituted with two hydroxymethyl groups and an ester functional group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .

科学的研究の応用

Methyl 5-(3,5-bis(hydroxymethyl)phenoxy)pentanoate has diverse applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a drug candidate or a drug delivery agent.

Industry: It is utilized in the development of specialty chemicals and materials with specific properties.

作用機序

In the realm of pharmaceutical research, Methyl 5-(3,5-bis(hydroxymethyl)phenoxy)pentanoate shines as a crucial building block in the synthesis of innovative drug candidates . Its strategic placement of functional groups allows for the development of targeted therapies that address a wide spectrum of health conditions, from neurological disorders to metabolic diseases . Researchers can leverage the compound’s unique properties to design and optimize new drug molecules, ultimately improving patient outcomes and quality of life .

Beyond the pharmaceutical industry, Methyl 5-(3,5-bis(hydroxymethyl)phenoxy)pentanoate finds its place in the realm of material science . Its versatile structure enables the creation of novel materials with enhanced performance characteristics, such as improved thermal stability, mechanical strength, or optical properties . Researchers in this field can harness the compound’s reactivity and selectivity to develop cutting-edge materials for a wide range of applications, from advanced coatings and composites to specialized polymers and functional additives .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(3,5-bis(hydroxymethyl)phenoxy)pentanoate typically involves the esterification of 5-(3,5-bis(hydroxymethyl)phenoxy)pentanoic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to drive the reaction to completion.

Industrial Production Methods

In an industrial setting, the production of Methyl 5-(3,5-bis(hydroxymethyl)phenoxy)pentanoate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

化学反応の分析

Types of Reactions

Methyl 5-(3,5-bis(hydroxymethyl)phenoxy)pentanoate can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic aromatic substitution.

Major Products

Oxidation: Oxidation of the hydroxymethyl groups can yield 3,5-bis(formyl)phenoxy pentanoate or 3,5-bis(carboxy)phenoxy pentanoate.

Reduction: Reduction of the ester group can produce 5-(3,5-bis(hydroxymethyl)phenoxy)pentanol.

Substitution: Substitution reactions can introduce various functional groups onto the phenoxy ring, depending on the nucleophile used.

類似化合物との比較

Similar Compounds

- Methyl 5-(3,4-dihydroxyphenoxy)pentanoate

- Methyl 5-(3,5-dimethoxyphenoxy)pentanoate

- Methyl 5-(3,5-dimethylphenoxy)pentanoate

Uniqueness

Methyl 5-(3,5-bis(hydroxymethyl)phenoxy)pentanoate is unique due to the presence of two hydroxymethyl groups on the phenoxy ring, which can significantly alter its chemical reactivity and biological activity compared to similar compounds. This structural feature allows for specific interactions and modifications that are not possible with other related compounds.

生物活性

Methyl 5-(3,5-bis(hydroxymethyl)phenoxy)pentanoate, a compound with significant structural features, has garnered attention for its potential biological activities. This article explores the biological activity of this compound based on existing literature, including case studies and research findings.

Chemical Structure and Properties

Methyl 5-(3,5-bis(hydroxymethyl)phenoxy)pentanoate is characterized by its phenoxy group and multiple hydroxymethyl substituents. These structural components are crucial for its interaction with biological targets. The presence of hydroxymethyl groups enhances the compound's ability to participate in hydrogen bonding, which can influence its biological activity.

The biological activity of methyl 5-(3,5-bis(hydroxymethyl)phenoxy)pentanoate can be attributed to its interaction with various molecular targets. The hydroxymethyl groups are likely to form hydrogen bonds with proteins or nucleic acids, potentially modulating enzyme activities or receptor functions. This mechanism is similar to other compounds with hydroxymethyl substituents that have shown antimicrobial and anticancer properties .

Antimicrobial Activity

Methyl 5-(3,5-bis(hydroxymethyl)phenoxy)pentanoate has been investigated for its antimicrobial properties. Studies indicate that compounds with similar structures exhibit significant activity against various bacterial strains. For instance, a related compound demonstrated effective inhibition against Candida albicans, suggesting that methyl 5-(3,5-bis(hydroxymethyl)phenoxy)pentanoate may also possess antifungal properties .

Antiproliferative Effects

Research on benzopsoralens, which share structural similarities with methyl 5-(3,5-bis(hydroxymethyl)phenoxy)pentanoate, indicates that these compounds can induce antiproliferative effects in mammalian cells. This activity is often linked to the inhibition of topoisomerase II, an essential enzyme for DNA replication and repair. The potential for methyl 5-(3,5-bis(hydroxymethyl)phenoxy)pentanoate to exhibit similar effects warrants further investigation .

Case Studies and Research Findings

- Antifungal Activity Study : A study evaluated the antifungal efficacy of various compounds against Candida albicans using the disc diffusion method. Although specific data on methyl 5-(3,5-bis(hydroxymethyl)phenoxy)pentanoate was not available in this study, the results indicated that structurally similar compounds showed promising antifungal activity at concentrations up to 1000 ppm .

- Cell Proliferation Inhibition : Research involving hydroxymethyl-substituted benzopsoralens revealed marked antiproliferative effects in vitro. These findings suggest that methyl 5-(3,5-bis(hydroxymethyl)phenoxy)pentanoate could potentially inhibit cell proliferation through mechanisms similar to those observed in benzopsoralens .

Data Table: Biological Activities of Related Compounds

特性

IUPAC Name |

methyl 5-[3,5-bis(hydroxymethyl)phenoxy]pentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O5/c1-18-14(17)4-2-3-5-19-13-7-11(9-15)6-12(8-13)10-16/h6-8,15-16H,2-5,9-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPPPJJHYFLCWQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCCOC1=CC(=CC(=C1)CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。